N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a triazolothiazole ring, and a benzodioxole moiety, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole and thiazole moieties are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary widely depending on their exact structures and substituents.
Mode of Action
The mode of action of these compounds can also vary depending on their targets. For example, some triazole and thiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and cholinesterase .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their exact structures and substituents. In silico pharmacokinetic studies have been summarized for some of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the 2-fluorophenyl and triazolothiazole derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound.
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Step 1: Synthesis of 2-fluorophenyl derivative
Reagents: 2-fluorobenzene, suitable halogenating agents.
Conditions: Halogenation reaction under controlled temperature and pressure.
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Step 2: Formation of triazolothiazole ring
Reagents: Thiosemicarbazide, appropriate aldehydes or ketones.
Conditions: Cyclization reaction in the presence of a catalyst.
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Step 3: Coupling with benzodioxole moiety
Reagents: Benzodioxole derivative, coupling agents such as EDCI or DCC.
Conditions: Coupling reaction under inert atmosphere, typically at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzodioxoles.
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: Shares the fluorophenyl group but differs in the overall structure and pharmacological profile.
Triazolothiazole derivatives: Compounds with similar triazolothiazole rings but varying substituents, leading to different chemical and biological properties.
Uniqueness
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Its specific arrangement of functional groups allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c21-15-4-2-1-3-14(15)18-23-20-25(24-18)13(10-29-20)7-8-22-19(26)12-5-6-16-17(9-12)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFAHVDEQJRKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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